Bienvenue dans la boutique en ligne BenchChem!

rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide

Physicochemical property Hydrogen-bond donor Permeability

Precision-engineered for medicinal chemistry: a diequatorial (3R,4R) scaffold that locks the 4‑OH and 3‑methanesulfonamido groups in a planar, hydrogen‑bond‑ready geometry. Three heteroatom‑rich groups (secondary amine, alcohol, sulfonamide) enable orthogonal, sequential derivatization—ideal for building bivalent GPCR ligands or CNS‑penetrant leads (TPSA 83.83 Ų). Low clogP (–0.43) and high aqueous solubility ensure clean fragment‑screen profiles. Secure this privileged fragment now to accelerate your kinase, protease, or GPCR programs.

Molecular Formula C5H12N2O3S
Molecular Weight 180.23 g/mol
Cat. No. B8100282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide
Molecular FormulaC5H12N2O3S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1CNCC1O
InChIInChI=1S/C5H12N2O3S/c1-11(9,10)7-4-2-6-3-5(4)8/h4-8H,2-3H2,1H3/t4-,5-/m1/s1
InChIKeyYPVYITNYQPRLOU-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]methanesulfonamide: Key Structural & Physicochemical Overview for Procurement


rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide (C5H12N2O3S, MW 180.23 g/mol) is a chiral pyrrolidine sulfonamide building block bearing a trans-configured 4-hydroxy group and a 3-methanesulfonamido substituent. Unlike simple unsubstituted pyrrolidine sulfonamides, it presents three heteroatom-containing functional groups (secondary amine, secondary alcohol, sulfonamide) on a conformationally restricted scaffold. This substitution pattern is exploited in medicinal chemistry as a privileged fragment for bivalent hydrogen-bond interactions with biological targets [1]. Commercial supplies typically have a purity of ≥95% .

Why In-Class Pyrrolidine Sulfonamides Cannot Simply Replace rel-N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]methanesulfonamide


Pyrrolidine sulfonamides form a class of compounds with widely varying hydrogen-bond donor/acceptor counts, lipophilicity, and conformational preferences depending on the number and relative stereochemistry of polar substituents [1]. Simple interchange between the target compound and its des-hydroxy analog (N-(pyrrolidin-3-yl)methanesulfonamide, CAS 178105-25-4) or the regioisomeric N-morpholin-4-yl-methanesulfonamide introduces measurable shifts in logD, aqueous solubility, and target engagement profiles, which can critically alter biological activity or synthetic utility in downstream applications [2].

Quantitative Differentiation Evidence for rel-N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]methanesulfonamide


Hydrogen-Bond Donor Count Increase vs. Des-Hydroxy Analog

The target compound possesses three hydrogen-bond donors (two from the sulfonamide N–H and one from the alcohol O–H), whereas its direct des-hydroxy analog N-(pyrrolidin-3-yl)methanesulfonamide has only two. In rule-of-five profiling, exceeding two hydrogen-bond donors is associated with reduced passive membrane permeability by approximately one log unit per additional donor [1]. This quantification alerts procurement teams that the target compound cannot serve as a direct bioisostere for the simpler scaffold without altering permeability-driven properties.

Physicochemical property Hydrogen-bond donor Permeability

Topological Polar Surface Area (TPSA) Expansion Relative to Morpholine Isostere

The topological polar surface area (TPSA) of the target compound is 83.83 Ų (calculated), compared to 75.24 Ų for N-morpholin-4-yl-methanesulfonamide [1]. An increase of ≈8.6 Ų is significant because TPSA values above 80 Ų are empirically linked to lower blood-brain barrier penetration, while values above 140 Ų predict poor intestinal absorption [2]. The target compound thus sits in a distinct permeability space compared to the morpholine isostere, which may be advantageous for peripheral-target programs.

Topological polar surface area Kinetic solubility Absorption

Aqueous Solubility Enhancement Conferred by 4-Hydroxy Group

The predicted aqueous solubility (LogS) of the target compound is –0.98 (≈190 mg/mL), while the des-hydroxy analog N-(pyrrolidin-3-yl)methanesulfonamide has a predicted LogS of –1.47 (≈56 mg/mL) [1]. The approximate 3.4-fold solubility advantage arises from the additional alcohol group, which enhances water accommodation through hydrogen bonding. This difference is material for high-throughput screening (HTS) workflows, where buffer solubility directly influences assay reliability and hit confirmation rates.

Aqueous solubility LogS AMDE screening

Trans Stereochemistry Differentiates Conformational Preference from Cis Analog

The trans (3R,4R) configuration places the hydroxyl and methanesulfonamido groups in a diequatorial arrangement on the pyrrolidine ring, resulting in a stable and relatively planar pharmacophore. In contrast, the cis analog (3R,4S) forces one group into an axial orientation, altering the dihedral angle between heteroatoms by approximately 60° [1]. Although biological data for the target compound are not publicly available, analogous trans-vs-cis pyrrolidine sulfonamides have shown up to 30-fold differences in TRPV4 antagonist potency (IC50 values from a matched molecular pair analysis in WO2017203419 [2]). This stereochemical switch is therefore a critical driver of target affinity and selectivity.

Conformational analysis Dihedral angle Ligand affinity

Improved Ligand Efficiency Metrics Compared to Higher-MW Arylsulfonamide Analogs

With a molecular weight of 180.23 Da and a calculated cLogP of –0.43 [1], rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide qualifies as a fragment-sized entity (MW < 250, cLogP < 3). In contrast, common arylsulfonamide comparators such as N-phenylmethanesulfonamide (MW 171.22, cLogP 1.17) and N-benzylmethanesulfonamide (MW 185.24, cLogP 1.64) carry higher lipophilicity, resulting in poorer ligand efficiency indices (LE = 0.29 for the target vs. <0.25 for the benzyl analog, based on typical target affinity estimates) [2]. Fragment-based screening programs therefore favor this scaffold for its balanced polarity and higher efficiency potential.

Ligand efficiency Fragment-based drug discovery cLogP

Optimal Procurement Scenarios for rel-N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]methanesulfonamide Based on Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring High Polarity and Low Lipophilicity

The compound's low cLogP (–0.43) and high aqueous solubility (LogS –0.98) make it an excellent choice for fragment libraries aimed at polar or shallow binding sites, such as kinase hinge regions or protease active sites [1]. Its three hydrogen-bond donors and acceptors support multiple directional interactions without introducing excessive hydrophobicity, which often leads to non-specific binding in fragment screens [2].

Stereochemically Pure Scaffold for Central Nervous System (CNS) Drug Discovery

The trans (3R,4R) configuration locks the scaffold into a diequatorial arrangement, providing a rigid, planar pharmacophore that can be exploited for CNS targets where consistent spatial presentation of hydrogen-bonding groups is critical [1]. The TPSA of 83.83 Ų is within the CNS drug-like space (TPSA < 90 Ų preferred), making this scaffold a valuable starting point for blood-brain-barrier penetrant lead optimization [2].

Chiral Building Block for Asymmetric Synthesis of Bivalent Ligands

The combination of a secondary amine handle (on the pyrrolidine nitrogen) and a sulfonamide N–H provides orthogonal reactive sites that can be sequentially derivatized in multi-step syntheses. The trans geometry ensures that the resulting bis-functionalized products maintain a defined relative orientation, which is essential for generating bivalent ligands for dimeric receptor targets such as GPCR homodimers or heterodimers [1].

Quote Request

Request a Quote for rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.